N-Acetyl Sulfamethazine N-Acetyl Sulfamethazine N(4)-acetylsulfamethazine is a sulfonamide that is benzenesulfonamide substituted by an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom. It is a metabolite of the antibiotic sulfamethazine. It has a role as a marine xenobiotic metabolite. It is a sulfonamide, a member of acetamides and a member of pyrimidines.
Brand Name: Vulcanchem
CAS No.: 100-90-3
VCID: VC0023492
InChI: InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.37 g/mol

N-Acetyl Sulfamethazine

CAS No.: 100-90-3

Reference Standards

VCID: VC0023492

Molecular Formula: C14H16N4O3S

Molecular Weight: 320.37 g/mol

N-Acetyl Sulfamethazine - 100-90-3

CAS No. 100-90-3
Product Name N-Acetyl Sulfamethazine
Molecular Formula C14H16N4O3S
Molecular Weight 320.37 g/mol
IUPAC Name N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)
Standard InChIKey LJKAKWDUZRJNPJ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Canonical SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Description N(4)-acetylsulfamethazine is a sulfonamide that is benzenesulfonamide substituted by an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom. It is a metabolite of the antibiotic sulfamethazine. It has a role as a marine xenobiotic metabolite. It is a sulfonamide, a member of acetamides and a member of pyrimidines.
Synonyms N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide; 4’-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]acetanilide; Acetylsulfadimidine; N4-Acetylsulfadimidine; N4-Acetylsulmet;
PubChem Compound 66855
Last Modified Nov 11 2021
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